1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Beschreibung

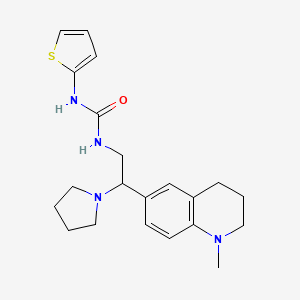

The compound “1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea” is a structurally complex molecule featuring:

- A pyrrolidine substituent attached via an ethyl chain, contributing to solubility modulation and steric effects.

- A urea functional group linking the tetrahydroquinoline-pyrrolidine moiety to a thiophen-2-yl group, which introduces hydrogen-bonding capabilities and aromatic heterocyclic diversity.

Eigenschaften

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4OS/c1-24-10-4-6-16-14-17(8-9-18(16)24)19(25-11-2-3-12-25)15-22-21(26)23-20-7-5-13-27-20/h5,7-9,13-14,19H,2-4,6,10-12,15H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTIWLOGMNLBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Quinoline Derivative:

- Starting with a suitable precursor, such as 2-aminobenzylamine, the quinoline ring is formed through a cyclization reaction.

- The methyl group is introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the quinoline ring to a tetrahydroquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine and thiophene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds containing tetrahydroquinoline structures often exhibit significant biological activity, particularly in the inhibition of various enzymes and receptors.

Antitumor Activity

Studies have shown that derivatives of tetrahydroquinoline can exhibit antitumor properties. For instance, a study evaluated novel methylene moiety-tethered tetrahydroquinoline derivatives and found them to possess promising antitumor activity against various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. Substituted analogues have demonstrated enhanced inhibitory activity compared to their parent compounds . This suggests potential applications in conditions where modulation of catecholamine levels is beneficial.

Neuroprotective Effects

The tetrahydroquinoline scaffold is also associated with neuroprotective effects. Research indicates that such compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

Synthesis and Modification

The synthesis of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step synthetic routes starting from readily available precursors. The introduction of various substituents can be achieved through standard organic reactions such as amination and coupling reactions.

Wirkmechanismus

The mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The quinoline and pyrrolidine rings are known to interact with central nervous system receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Compound 24 : 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one ()

- Core: Dihydroquinolinone (vs. tetrahydroquinoline in the target).

- Substituents : A 1-methylpyrrolidine-ethyl chain (similar to the target’s pyrrolidine-ethyl group) but lacks the urea-thiophene moiety.

Compound 53 : 1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine ()

- Core: Tetrahydroquinoline (same as target).

- Substituents : Pyrrolidin-1-ylpropyl chain and an amine group (vs. urea-thiophene in the target).

Urea/Thiourea-Containing Analogues

1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()

- Core : Phenyl-triazole-thioether system.

- Functional Groups : Urea linkage (similar to the target).

- Key Difference: The triazole-thioether and phenyl groups introduce distinct electronic and steric profiles compared to the target’s tetrahydroquinoline and thiophene .

Biologische Aktivität

The compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic derivative of tetrahydroquinoline and thiophene, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

- Tetrahydroquinoline moiety : Known for neuroprotective and anti-inflammatory effects.

- Pyrrolidine ring : Often enhances the bioactivity of compounds by improving solubility and receptor binding.

- Thiophene group : Contributes to the compound's electronic properties and can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. For instance, compounds similar to this structure have shown potential in protecting neuronal cells from oxidative stress and apoptosis. The presence of the tetrahydroquinoline scaffold is crucial for these effects due to its ability to modulate neurotransmitter systems and reduce neuroinflammation .

2. Antioxidant Activity

Studies have demonstrated that similar compounds possess significant antioxidant activity, which is essential in combating oxidative stress-related diseases. The thiophene ring enhances this property by stabilizing free radicals .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their efficacy against various pathogens, including bacteria and fungi. This property could be attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways in microorganisms .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds within this class have been shown to selectively inhibit neuronal NOS (nNOS), which is implicated in neurodegenerative diseases. This inhibition leads to reduced production of nitric oxide (NO), a molecule that can contribute to neurotoxicity when overproduced .

- Modulation of Neurotransmitter Systems : The tetrahydroquinoline component may interact with dopamine and serotonin receptors, enhancing mood and cognitive function while providing neuroprotection .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Neuroprotective Effects : A study involving a series of tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The most potent derivatives showed IC50 values in the low micromolar range .

- Antimicrobial Testing : In vitro studies revealed that thiophene-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Data Tables

| Activity Type | Compound Structure Description | IC50/MIC Values |

|---|---|---|

| Neuroprotection | Tetrahydroquinoline derivative | IC50 = 5 µM |

| Antioxidant | Thiophene-substituted urea | DPPH scavenging capacity = 70% |

| Antimicrobial | Thiophene-containing analog | MIC = 16 µg/mL (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.